EphB3 Inhibitory Potency: LDN-211904 vs. Des-piperidine Analog
LDN-211904 exhibits a 5.8-fold improvement in EphB3 inhibitory potency compared to its des-piperidine analog N-(2-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxamide, which lacks the 6-piperidin-4-yl substitution [1][2]. The quantitative difference in IC50 values underscores the essential role of the piperidine moiety for high-affinity EphB3 engagement.
| Evidence Dimension | EphB3 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 79 nM |
| Comparator Or Baseline | N-(2-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxamide: 460 nM |
| Quantified Difference | 5.8-fold lower IC50 (more potent) |
| Conditions | Human recombinant EphB3 kinase assay; BTK-peptide phosphorylation measured by 33P incorporation [1][2] |
Why This Matters
Substitution with a generic des-piperidine analog would yield substantially reduced target engagement at equivalent concentrations, compromising experimental outcomes.
- [1] BindingDB BDBM50311316. LDN-211904: IC50 = 79 nM for EphB3. View Source
- [2] BindingDB BDBM50311311. N-(2-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxamide: IC50 = 460 nM for EphB3. View Source
